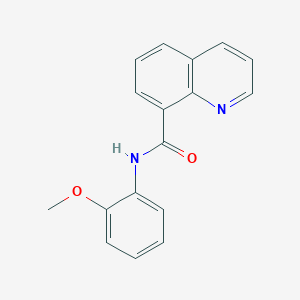
N-(2-methoxyphenyl)quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)quinoline-8-carboxamide, also known as MQC, is a synthetic compound that has been extensively studied for its potential use in scientific research. MQC belongs to a class of compounds known as quinoline derivatives, which have shown promising results in a variety of applications, including cancer research, neurodegenerative diseases, and infectious diseases.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)quinoline-8-carboxamide is not fully understood, but studies suggest that it works by inhibiting various cellular pathways involved in cancer cell growth and proliferation. N-(2-methoxyphenyl)quinoline-8-carboxamide has also been shown to inhibit the activity of enzymes involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)quinoline-8-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(2-methoxyphenyl)quinoline-8-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. N-(2-methoxyphenyl)quinoline-8-carboxamide has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methoxyphenyl)quinoline-8-carboxamide in lab experiments is its high purity and yield. N-(2-methoxyphenyl)quinoline-8-carboxamide is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one limitation of using N-(2-methoxyphenyl)quinoline-8-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(2-methoxyphenyl)quinoline-8-carboxamide. One potential direction is to further investigate its potential use in cancer research, particularly in combination with other anti-cancer drugs. Additionally, more research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)quinoline-8-carboxamide and its potential use in the treatment of neurodegenerative and infectious diseases. Finally, there is a need to develop more efficient methods for synthesizing N-(2-methoxyphenyl)quinoline-8-carboxamide and other quinoline derivatives, which could lead to the development of new and more effective compounds for scientific research.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)quinoline-8-carboxamide involves several steps, starting with the reaction of 2-methoxyaniline with 2-chloroacetyl chloride to form an intermediate compound. This intermediate is then reacted with 8-hydroxyquinoline to yield N-(2-methoxyphenyl)quinoline-8-carboxamide. The synthesis of N-(2-methoxyphenyl)quinoline-8-carboxamide has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)quinoline-8-carboxamide has been extensively studied for its potential use in scientific research. One of the most promising applications of N-(2-methoxyphenyl)quinoline-8-carboxamide is in cancer research. Studies have shown that N-(2-methoxyphenyl)quinoline-8-carboxamide has anti-cancer properties, inhibiting the growth of various cancer cell lines. N-(2-methoxyphenyl)quinoline-8-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-(2-methoxyphenyl)quinoline-8-carboxamide has shown promising results in the treatment of infectious diseases, such as malaria and tuberculosis.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-15-10-3-2-9-14(15)19-17(20)13-8-4-6-12-7-5-11-18-16(12)13/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNCVQQJLHPGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)quinoline-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-5-fluoro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B7536880.png)
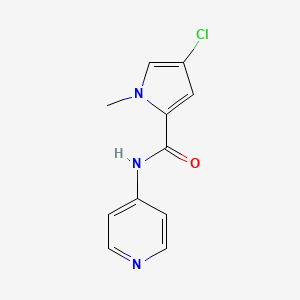
![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)
![N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7536909.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7536918.png)
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)
![N-[2-(diethylamino)-5-piperidin-1-ylsulfonylphenyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7536926.png)
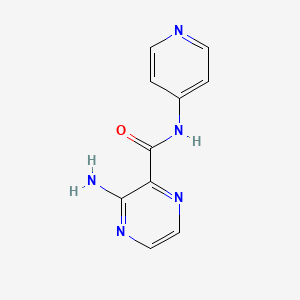
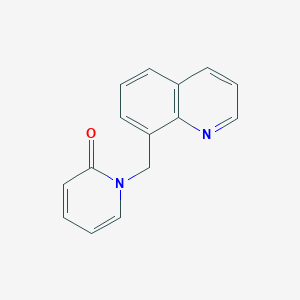
![N-(2-methoxyphenyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7536948.png)
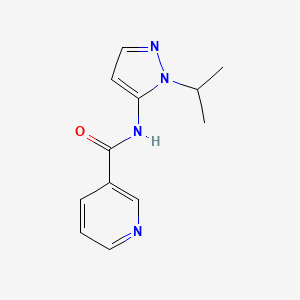
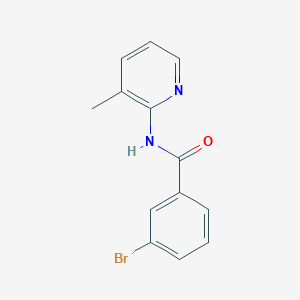

![1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B7536983.png)